

# Measuring the Dissipation Rate of Trifloxystrobin in Field Plots: Application Notes and Protocols

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## Compound of Interest

Compound Name: Trifloxystrobin

Cat. No.: B8790963

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This document provides detailed application notes and standardized protocols for measuring the dissipation rate of the fungicide **Trifloxystrobin** in agricultural field plots. The methodologies outlined herein are compiled from peer-reviewed scientific studies and are harmonized with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), to ensure data quality and regulatory relevance.

## Introduction

**Trifloxystrobin** is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on numerous crops. Understanding its environmental fate, particularly its dissipation rate in field conditions, is crucial for establishing pre-harvest intervals (PHIs), ensuring food safety by adhering to maximum residue limits (MRLs), and assessing potential environmental impact. The dissipation of a pesticide is influenced by factors such as climate, soil type, crop morphology, and agricultural practices. Therefore, field studies that reflect actual use conditions are essential.<sup>[1][2]</sup>

The primary objective of a **Trifloxystrobin** dissipation study is to determine the decline of its residues over time in various agricultural matrices, such as the crop itself and the soil. This is

often characterized by the dissipation half-life (DT50), which is the time it takes for 50% of the initial pesticide concentration to degrade or dissipate.

## Quantitative Data Summary

The dissipation of **Trifloxystrobin** varies significantly depending on the crop, environmental conditions, and the application rate. The following table summarizes quantitative data from various field studies.

Crop/Matrix	Application Rate (g a.i./ha)	Initial Deposit (mg/kg)	Half-Life (DT50) in Days	Reference
Fruits				
Cucumber	150	-	2.4	[3]
Strawberry	150	-	6.2	[3]
Tomato (Beijing)	-	-	2.9	[4]
Tomato (Shandong)	-	-	5.4	[4]
Grapes	44	< 0.5	36 (PHI)	
Vegetables				
Cowpea Pods	87.5	0.87	1.89	[5]
Cowpea Pods (Double Dose)	175	1.43	2.01	[5]
Chili	250 g/ha (product)	-	1.81	[6]
Chili (Double Dose)	500 g/ha (product)	-	1.58	[6]
Cereals & Grains				
Wheat Leaves	75	5.54	2.80	[7]
Wheat Leaves (Double Dose)	150	8.30	2.51	[7]
Rice (Plant)	-	0.45 - 0.75	6.03 - 7.70	
Rice Seedling	-	-	1.9 - 4.7	[8]
Other				
Tea (Green Leaves)	-	-	2.9 - 3.7	[9]
Soil				

Tomato Field (Beijing)	-	-	1.9	[4]
Tomato Field (Shandong)	-	-	3.0	[4]
Rice Paddy Soil	-	-	0.35 - 0.54	[8]
General Field Soil	-	-	< 5	

Note: "g a.i./ha" refers to grams of active ingredient per hectare. PHI refers to the Pre-Harvest Interval, the time required for the residue to fall below the MRL.

## Experimental Protocols

This section details the methodologies for conducting a field trial to measure **Trifloxystrobin** dissipation.

### Field Trial Design and Execution

A robust field trial design is fundamental for generating reliable dissipation data. The design should be representative of typical agricultural practices for the specific crop.

Protocol:

- **Site Selection:** Choose a field site representative of the soil, climate, and management practices where **Trifloxystrobin** will be used.[2] The site should not have a history of **Trifloxystrobin** use in the preceding seasons.
- **Plot Layout:** Establish multiple plots, including control (untreated) and treated plots. A common design involves 6 plots of approximately 50 m<sup>2</sup> each: one control plot and five test plots for staggered sampling.[3] A buffer zone of at least 15 m<sup>2</sup> should separate the plots to prevent cross-contamination.
- **Application:** Apply **Trifloxystrobin** at the recommended dosage and method as per Good Agricultural Practice (GAP).[3] For example, a water-dispersible granule (WG) formulation can be applied using a calibrated sprayer to ensure uniform coverage.

- **Control Plot:** The control plot should be sprayed with water only. This plot is essential for matrix blanks and to ensure no prior contamination exists.

## Sample Collection

Timely and appropriate sample collection is critical for accurately modeling the dissipation curve.

Protocol:

- **Sampling Intervals:** Collect samples at predefined intervals after the final application. A typical schedule includes:
  - 0 days (immediately after application, usually within 2 hours)
  - 1, 3, 5, 7, 10, 14, and 21 days post-application.[\[3\]](#)[\[6\]](#)
  - At the time of harvest.
- **Crop Sampling:**
  - From each treated plot, randomly collect a representative sample of the raw agricultural commodity (e.g., fruits, leaves, whole plant). The sample size should be adequate for analysis and retention (typically 1-2 kg per plot).
  - Follow established guidelines, such as those from the Codex Alimentarius, for collecting representative samples.[\[3\]](#)
  - Place samples in labeled polyethylene bags.
- **Soil Sampling:**
  - Collect soil cores from multiple random locations within each plot. A minimum of 15-20 cores per plot is recommended.
  - Sample to a depth of 0-15 cm.
  - Combine the cores from a single plot to form a composite sample.

- Sample Handling and Storage:
  - Transport all samples to the laboratory in coolers to prevent degradation.
  - Upon arrival, homogenize the samples (e.g., using a food processor for crop samples and sieving for soil).
  - Store the homogenized samples frozen at -20°C or below until analysis to ensure the stability of the residues.

## Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental samples.<sup>[3][4]</sup>

Protocol:

- Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.<sup>[3]</sup>
- Extraction:
  - Add 10 mL of acetonitrile to the tube.
  - Vortex vigorously for 1-2 minutes to ensure thorough mixing.
- Salting Out:
  - Add a salt mixture, typically consisting of 4 g anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1 g sodium chloride ( $\text{NaCl}$ ). Other salt combinations may include sodium citrates.<sup>[3]</sup>
  - Immediately vortex for another minute.
- Centrifugation: Centrifuge the tube at approximately 4000-5000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower layer of water and sample matrix.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1.5 mL aliquot of the upper acetonitrile extract into a 2 mL centrifuge tube containing a d-SPE cleanup sorbent. The sorbent composition depends on the matrix (e.g., for pigmented samples, it may contain Primary Secondary Amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).
- Vortex for 1 minute and then centrifuge for 5 minutes.
- Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for instrumental analysis.[\[3\]](#)

## Instrumental Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques for the quantification of **Trifloxystrobin**.

Protocol (Example using HPLC-MS/MS):

- Instrumentation: Use an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 2.7 µm) is commonly used.[\[3\]](#)
  - Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate.
  - Flow Rate: Typically 0.4-0.6 mL/min.
  - Injection Volume: 5-10 µL.
- MS/MS Parameters:
  - Optimize the ESI source parameters (e.g., ion spray voltage, temperature).

- Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select at least two specific precursor-to-product ion transitions for **Trifloxystrobin** for quantification and confirmation.
- Quantification: Prepare matrix-matched calibration standards to compensate for any matrix effects. The concentration of **Trifloxystrobin** in the samples is determined by comparing the peak area to the calibration curve.

## Data Analysis

The dissipation of **Trifloxystrobin** is typically modeled using first-order kinetics.

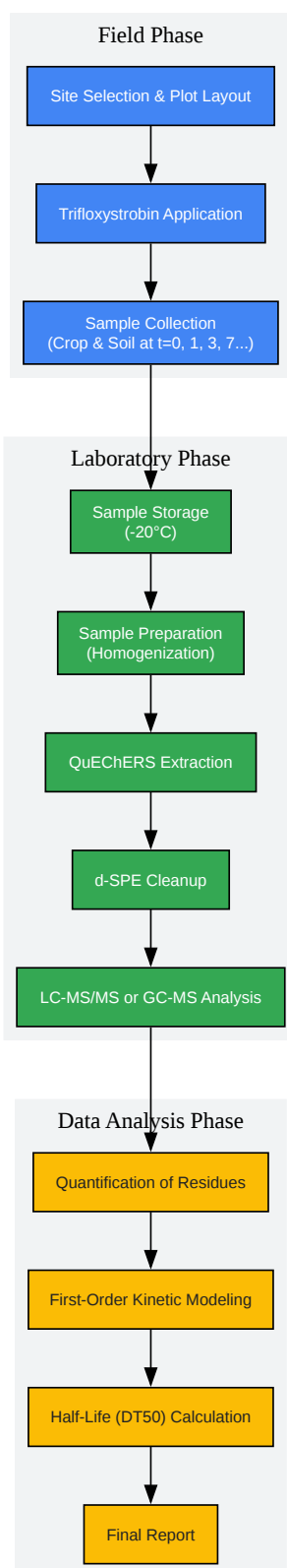
Protocol:

- Concentration Data: Plot the mean concentration of **Trifloxystrobin** residues (mg/kg) against time (days).
- Kinetic Model: The dissipation is described by the equation:  $C_t = C_0 * e^{(-kt)}$ , where:
  - $C_t$  is the concentration at time  $t$ .
  - $C_0$  is the initial concentration at time 0.
  - $k$  is the dissipation rate constant.
- Half-Life Calculation (DT50): The half-life is calculated using the formula:  $DT50 = \ln(2) / k$ .
- Reporting: Report the initial deposit ( $C_0$ ), the dissipation rate constant ( $k$ ), the half-life (DT50), and the coefficient of determination ( $R^2$ ) for the kinetic model.

## Visualizations

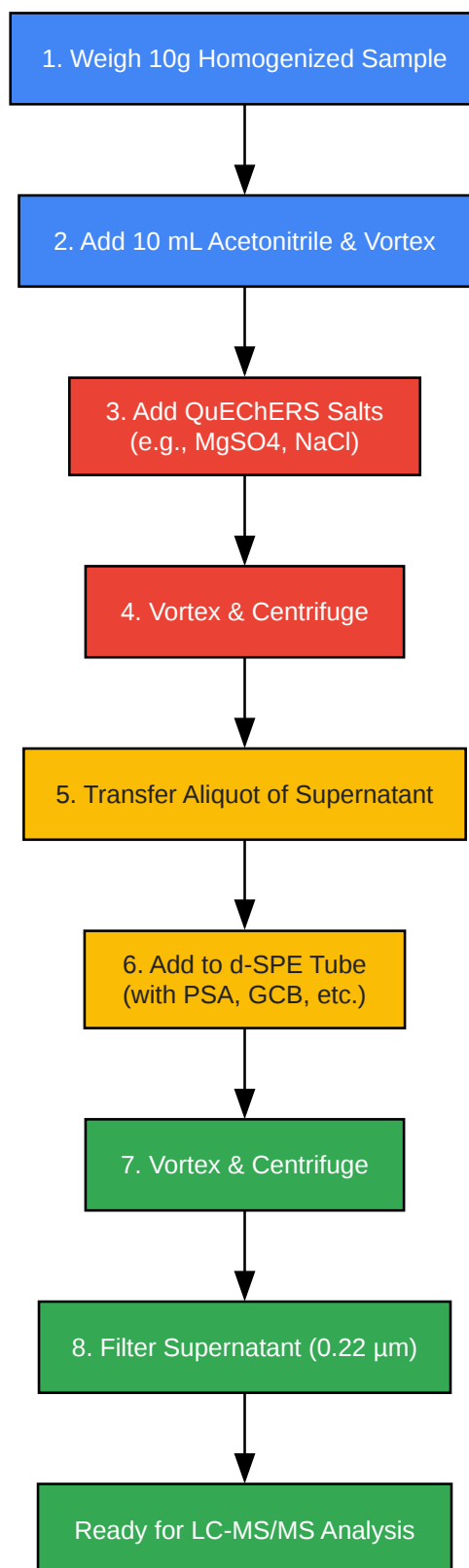
The following diagrams illustrate the key workflows and concepts described in this document.





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Caption: Experimental workflow for **Trifloxystrobin** dissipation study.



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Caption: QuEChERS method workflow for sample preparation.

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- To cite this document: BenchChem. [Measuring the Dissipation Rate of Trifloxystrobin in Field Plots: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8790963#measuring-the-dissipation-rate-of-trifloxystrobin-in-field-plots>]

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